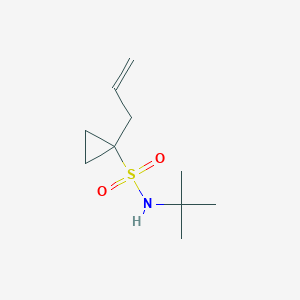
3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Descripción general
Descripción
3,6-Dichloro-4-(pyridin-4-YL)pyridazine (DCPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to yellow solid with a molecular formula of C9H5Cl2N3 and a molecular weight of 226.06 g/mol .
Synthesis Analysis
The synthesis of pyridazine derivatives like DCPP often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of DCPP is characterized by a pyridazine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms . The Smiles notation for DCPP isClC1=CC (C2=CC=NC=C2)=C (Cl)N=N1 . Chemical Reactions Analysis
Pyridazine derivatives like DCPP are known to undergo various chemical reactions. For instance, they can undergo solvothermal reactions with copper salts to afford copper-containing coordination polymers . They can also react with enamine derivatives of morpholine and cyclic ketones to afford pyridazine derivatives .Physical And Chemical Properties Analysis
DCPP is a white to yellow solid with a molecular weight of 226.06 g/mol . Its molecular formula is C9H5Cl2N3 .Aplicaciones Científicas De Investigación
- Summary: Researchers have explored derivatives of this compound as potential treatments for myeloid leukemia. Notably, drugs like imatinib, dasatinib, and nilotinib (which are pyrimidine-based) have established efficacy in leukemia treatment .
- Summary: 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivatives exhibit anticancer activity against various cancer types, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma .
- Summary: Some derivatives demonstrate antimicrobial and antifungal properties, making them potential candidates for drug development .
- Summary: Certain derivatives exhibit anti-inflammatory and analgesic effects, suggesting their potential use in pain management .
Leukemia Treatment (Modulation of Myeloid Leukemia):
Anticancer Properties:
Antimicrobial and Antifungal Agents:
Anti-Inflammatory and Analgesic Activities:
Cardiovascular Agents and Antihypertensive Properties:
Key Intermediate for Vitamin B1 (Thiamine):
Safety And Hazards
Propiedades
IUPAC Name |
3,6-dichloro-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFKPDASJTVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611213 | |
| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-(pyridin-4-YL)pyridazine | |
CAS RN |
202931-70-2 | |
| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)
